molecular formula C32H64O4Sn B14747672 Bis(octanoyloxy)(dioctyl)stannane CAS No. 4771-86-2

Bis(octanoyloxy)(dioctyl)stannane

Cat. No.: B14747672
CAS No.: 4771-86-2
M. Wt: 631.6 g/mol
InChI Key: JLAQQAHTMTVSEW-UHFFFAOYSA-L
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Description

Bis(octanoyloxy)(dioctyl)stannane, also known as dibutyltin dioctoate (CAS 4731-77-5), is an organotin compound with the molecular formula C₂₀H₃₆O₄Sn . It features two octyl (C₈H₁₇) groups and two octanoyloxy (C₈H₁₅O₂) ligands bonded to a central tin atom. This compound is widely utilized as a polyvinyl chloride (PVC) stabilizer and catalyst in industrial processes, particularly in polymerization reactions . Its moderate chain length (C₈) balances lipophilicity and reactivity, making it suitable for applications requiring thermal stability and controlled catalytic activity.

Properties

CAS No.

4771-86-2

Molecular Formula

C32H64O4Sn

Molecular Weight

631.6 g/mol

IUPAC Name

[octanoyloxy(dioctyl)stannyl] octanoate

InChI

InChI=1S/2C8H16O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8(9)10;2*1-3-5-7-8-6-4-2;/h2*2-7H2,1H3,(H,9,10);2*1,3-8H2,2H3;/q;;;;+2/p-2

InChI Key

JLAQQAHTMTVSEW-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCC)OC(=O)CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(octanoyloxy)(dioctyl)stannane typically involves the reaction of dioctyltin oxide with octanoic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or xylene. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Bis(octanoyloxy)(dioctyl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other organotin derivatives.

    Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.

    Substitution: The octanoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products:

    Oxidation: Tin oxides and organotin oxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Organotin compounds with different functional groups.

Scientific Research Applications

Bis(octanoyloxy)(dioctyl)stannane has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in polymerization reactions, esterification, and transesterification processes.

    Biology: The compound is studied for its potential use in biological systems, including its effects on cellular processes and enzyme activity.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug delivery systems.

    Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and as a catalyst in the manufacture of polyurethane foams and coatings.

Mechanism of Action

The mechanism of action of bis(octanoyloxy)(dioctyl)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In cellular membranes, it can disrupt lipid bilayers, affecting membrane fluidity and permeability. These interactions lead to various biological effects, including cytotoxicity and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Structural and Molecular Differences

The table below compares Bis(octanoyloxy)(dioctyl)stannane with structurally analogous organotin compounds:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties
This compound 4731-77-5 C₂₀H₃₆O₄Sn Dioctyl, bis(octanoyloxy) 458.71 PVC stabilizer, catalyst
Dimethylbis(myristoyloxy)stannane 2232-69-1 C₃₀H₅₈O₄Sn Dimethyl, bis(myristoyloxy) 611.50 Industrial/research use; high lipophilicity
(Acetyloxy)dibutyl(dodecanoyloxy)stannane 168322-39-2 C₂₂H₄₄O₄Sn Dibutyl, acetyloxy, dodecanoyloxy 491.28 Lab chemical; acute toxicity (H302, H315)
Bis(isononanoyloxy)dioctylstannane 93965-21-0 C₃₄H₆₈O₄Sn Dioctyl, bis(isononanoyloxy) 679.63 Pharmaceutical intermediate; branched chains
Key Observations:

Branched chains in Bis(isononanoyloxy)dioctylstannane (CAS 93965-21-0) reduce crystallinity, improving solubility in nonpolar solvents for pharmaceutical synthesis .

Toxicity Profiles: (Acetyloxy)dibutyl(dodecanoyloxy)stannane (CAS 168322-39-2) exhibits acute oral toxicity (H302) and skin irritation (H315), likely due to its shorter acetyloxy group increasing reactivity .

Thermal and Catalytic Properties: The target compound’s C₈ chains provide optimal thermal stability for PVC processing, whereas shorter-chain analogs (e.g., acetyloxy) may volatilize at high temperatures . Tributyltin derivatives (e.g., Tributyl(octanoyloxy)stannane) show higher patent activity (31 patents) but are restricted due to environmental toxicity .

Stability and Reactivity

  • Hydrolytic Stability : Longer acyloxy groups (e.g., myristoyloxy) resist hydrolysis better than shorter chains, enhancing shelf life .
  • Steric Effects: Branched isononanoyloxy groups in CAS 93965-21-0 hinder nucleophilic attacks, making the compound more stable in reactive environments .

Regulatory and Environmental Considerations

  • The EU’s REACH regulation restricts certain organotin compounds, but this compound remains compliant in specific industrial applications .
  • Compounds with lower molecular weights (e.g., CAS 168322-39-2) may pose higher ecological risks due to increased mobility in aquatic systems .

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